Dibenzylideneacetone

概要

説明

Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first synthesized in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède . This compound is commonly used in organic chemistry as a ligand in organometallic chemistry and as a component in sunscreens .

準備方法

Synthetic Routes and Reaction Conditions: Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via the intermediacy of benzylideneacetone . The typical procedure involves mixing benzaldehyde and acetone in an ethanolic solution, followed by the addition of sodium hydroxide. The mixture is then shaken and allowed to stand, resulting in the formation of pale yellow crystals of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as the laboratory preparation. The reaction is carried out in aqueous ethanol solution at a controlled temperature of 20-25°C, yielding approximately 78% of the product .

化学反応の分析

Types of Reactions: Dibenzylideneacetone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzaldehyde and benzoic acid.

Reduction: It can be reduced to form dibenzylacetone.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Dibenzylacetone.

Substitution: Halogenated this compound derivatives.

科学的研究の応用

Scientific Research Applications

Anticancer Agent:

- Mechanism of Action DBA has demonstrated anticancer effects against several cancers . Studies show that DBA can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), potentiating TRAIL-induced apoptosis in colon cancer cells . DBA decreases the expression of antiapoptotic proteins and decoy receptor-2 while increasing proapoptotic proteins. It also induces death receptors DR-5 and DR4 .

- Specific Cancer Types DBA exhibits cytotoxicity in cervical cancer cells . A study on a synthetic this compound derivative, A3K2A3, showed promising results in suppressing cervical cancer in vitro . DBA has also been shown to induce apoptosis in oral cancer cells via modulation of specificity protein 1 and Bax .

- Apoptosis Induction DBA induces apoptosis in cancer cells through a p53-independent mechanism via inhibition of isopeptidase . It promotes cell death by activating caspase-8, -9, and -3, leading to enhanced PARP cleavage .

Antitrypanosomal Activity:

- Activity Against Trypanosoma brucei Certain DBA compounds exhibit potent in vitro antitrypanosomal activity, with sub-micromolar EC50 values against Trypanosoma brucei .

- Trypanocidal Activity DBA, specifically the compound A3K2A3, shows trypanocidal activity against protozoa of the genera Leishmania and Trypanosoma cruzi, causing oxidative damage and cell death via necrosis and/or apoptosis .

Optical Frequency Conversion:

- Nonlinear Optics DBA derivatives have potential as optical frequency converters . These compounds exhibit a robust hyperpolarizability (βHRS) value, making them suitable for converting infrared light into visible light .

- Photonic Devices DBA derivatives can be used as raw materials to develop optical frequency conversion photonic devices. The compound 4-DMDBA has shown a βHRS value three times higher than the reference compound (PNA) .

Catalysis:

Medical Imaging:

- SPECT Probes 99mTc-labeled this compound derivatives are potential SPECT probes for in vivo imaging of β-amyloid plaques .

Data Table: Applications of this compound

Case Studies

While the provided search results do not contain explicit case studies, the following applications can be inferred from the data:

- Cervical Cancer Treatment:

- Colon Cancer Sensitization to TRAIL:

- Research Setting: Human colorectal cancer cell line HCT116 .

- Compound: this compound (DBA).

- Findings: DBA potentiates TRAIL-induced apoptosis through downregulation of cell survival proteins and upregulation of death receptors via ROS-mediated and C/EBP homologous transcription factor (CHOP) activation .

- Optical Frequency Conversion:

作用機序

類似化合物との比較

Dibenzylideneacetone can be compared with other similar compounds such as:

Benzylideneacetone: A simpler analog with one benzylidene group.

Cinnamaldehyde: A structurally similar compound with an aldehyde group instead of a ketone.

Chalcone: A related compound with a similar conjugated system but with different substituents on the aromatic rings.

Uniqueness: this compound is unique due to its ability to form stable complexes with transition metals, particularly palladium and platinum, making it valuable in organometallic chemistry . Its derivatives also exhibit significant nonlinear optical properties, which are not commonly found in similar compounds .

生物活性

Dibenzylideneacetone (DBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of DBA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

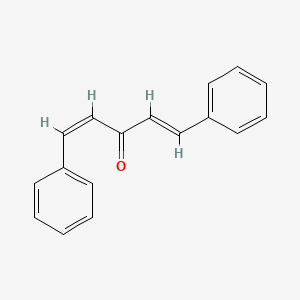

Chemical Structure and Properties

This compound is an α,β-unsaturated ketone characterized by its structure, which features two benzylidene groups attached to an acetone backbone. Its chemical formula is , and it exhibits properties that allow it to act as a Michael acceptor, which is crucial for its biological activities.

Antiparasitic Activity

Recent studies have highlighted the potential of DBA analogs in combating neglected tropical diseases such as those caused by Trypanosoma brucei (the causative agent of African sleeping sickness).

- Structure-Activity Relationship : A comprehensive study identified that certain DBA analogs exhibited potent antitrypanosomal activity with effective concentrations (EC50) as low as 0.20 μM. The presence of electron-withdrawing groups, such as nitro groups on the aryl rings, significantly enhanced their potency against T. b. brucei .

- Cytotoxicity Assessment : The cytotoxic effects of these analogs were evaluated against HEK293 cells, showing that many compounds had selectivity indices (SI) greater than 3, indicating a favorable therapeutic window .

Anticancer Activity

DBA has been investigated for its anticancer properties across various cancer types:

- Mechanisms of Action : DBA has been shown to induce apoptosis in colon cancer cells through a p53-independent pathway. This process involves the activation of caspases and the cleavage of PARP, demonstrating its potential as a sensitizing agent for TRAIL-induced apoptosis .

- Oral Cancer Studies : Research indicates that DBA can inhibit cell growth and induce apoptosis in human oral cancer cells by modulating specific proteins involved in cell survival and proliferation .

- Cervical Cancer Potential : A recent study demonstrated that DBA derivatives exhibit cytotoxic effects against cervical cancer cells, suggesting their utility as alternative therapeutic agents in oncology .

Antimicrobial Activity

DBA derivatives have also been explored for their antimicrobial properties:

- Chitosan Derivatives : A study on chitosan-dibenzylideneacetone Schiff bases revealed significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans . These derivatives showed promising cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells.

Summary of Research Findings

特性

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060224, DTXSID401274418 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | trans,trans-Dibenzalacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35225-79-7, 538-58-9 | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzalacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylpenta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dibenzylideneacetone?

A1: this compound has the molecular formula C17H14O and a molecular weight of 234.29 g/mol. [, ]

Q2: Are there different conformations of this compound?

A2: Yes, this compound exhibits conformational isomerism due to the rotation around the single bonds adjacent to the carbonyl group. The most stable conformers are s-cis,cis and s-cis,trans, with the s-trans,trans form being absent due to steric hindrance. []

Q3: How can this compound be characterized spectroscopically?

A3: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: 1H NMR studies on deuterated dba derivatives have elucidated ligand conformation and metal-olefin bonding in complexes. [, , ] 13C NMR is useful for determining the structure of dba derivatives. []

- IR Spectroscopy: IR spectroscopy helps identify the characteristic vibrational frequencies of various functional groups present in dba and its complexes. []

- UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule and its complexes. []

- Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of dba and its derivatives. [, ]

Q4: How does high pressure affect this compound?

A5: High-pressure studies using Raman, fluorescence spectroscopy, and EDXRD revealed that this compound undergoes crystalline phase transitions at ~1.0-1.3 GPa and ~11 GPa. Interestingly, a pressure-induced chemical reaction involving C-C bond opening and intermolecular bonding occurs around 6.5 GPa. []

Q5: Why is this compound (dba) used in organometallic chemistry?

A6: this compound is often employed as a labile ligand in organometallic chemistry for synthesizing various transition metal complexes, particularly those of palladium(0) like bis(this compound)palladium(0) and tris(this compound)dipalladium(0). [, , , , ]

Q6: What types of reactions are catalyzed by palladium(0) complexes with this compound?

A6: Palladium(0) complexes containing this compound are versatile catalysts for various reactions, including:

- Cross-Coupling Reactions: These include Suzuki, Stille, and Negishi couplings, which are powerful tools for forming carbon-carbon bonds. [, , , ]

- Allylation Reactions: Palladium(0)-dba complexes catalyze the allylation of stabilized anions, expanding the scope of carbon-carbon bond formation. []

- Cyclization Reactions: These reactions are valuable for synthesizing cyclic compounds, with dba complexes offering catalytic routes. []

- Carbonylation Reactions: Introduction of a carbonyl group into organic molecules can be achieved using dba-palladium(0) complexes. []

Q7: How does this compound contribute to the catalytic activity of palladium complexes?

A8: this compound acts as a labile ligand in palladium(0) complexes. It readily dissociates in solution, generating coordinatively unsaturated palladium species that are crucial for oxidative addition, a key step in many catalytic cycles. [, , , ]

Q8: Can this compound be used in the synthesis of heterocycles?

A9: Yes, palladium-dibenzylideneacetone complexes have found applications in synthesizing various five-membered N-heterocycles, highlighting the versatility of this ligand in catalysis. []

Q9: What is the role of computational chemistry in understanding this compound and its derivatives?

A9: Computational methods are essential tools for:

- Conformational Analysis: Determine the relative stabilities of various this compound conformers using molecular mechanics and quantum chemical calculations. []

- Structure-Activity Relationship (SAR) studies: Predict the activity and properties of dba derivatives by correlating their structures to their calculated electronic, steric, and physicochemical parameters. [, , ]

Q10: Have there been any computational studies on the nonlinear optical properties of this compound derivatives?

A11: Yes, theoretical studies utilizing quantum chemical calculations have explored the two-photon absorption and optical limiting properties of this compound derivatives, suggesting their potential as optical frequency converters. []

Q11: How do substituents on the this compound scaffold affect its biological activity?

A11: SAR studies have shown that:

- Ortho-Substitution: Substituents at the ortho position of the phenyl rings generally reduce or abolish the binding affinity of dba derivatives to amyloid-beta (Aβ) aggregates. []

- Para-Substitution: The para position exhibits a higher tolerance for sterically demanding groups without significant loss of binding affinity. []

- Pyridine Incorporation: Replacing phenyl rings with pyridinyl groups in dba derivatives led to compounds with high affinity for Aβ aggregates and potential as imaging probes. []

Q12: How does the stereochemistry of this compound derivatives influence their reactivity?

A13: The stereochemistry of dba derivatives significantly influences their reactivity. For instance, in the gem-dimethylcyclopropanation of dba, the major diastereomeric bis(gem-dimethylcyclopropane) adduct possesses a meso configuration, while the minor isomer is the racemate. This stereochemical information is crucial for utilizing these compounds as reagents and ligands. []

Q13: What are some formulation strategies to improve the stability or bioavailability of this compound and its derivatives?

A13: Although specific formulation strategies for dba are not covered in the provided papers, general approaches to enhance the stability and bioavailability of organic compounds include:

Q14: Does this compound exhibit any biological activity?

A14: Yes, this compound and its derivatives have shown various biological activities, including:

- Anticancer Activity: DBA has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, multiple myeloma, hepatocellular carcinoma, and oral cancer. [, , , , ]

- Antifungal Activity: DBA effectively inhibits Botrytis cinerea, a fungal pathogen causing gray mold disease in various fruits and vegetables. []

- Amyloid-Beta Binding: Certain dba derivatives exhibit high affinity for amyloid-beta (Aβ) aggregates, suggesting potential as imaging probes for Alzheimer's disease. [, ]

Q15: What are the known mechanisms of action for the anticancer activity of this compound and its derivatives?

A15: this compound and its analogs exert anticancer effects through multiple mechanisms, including:

- Inhibition of N-Myristoyltransferase-1 (NMT1): Tris(this compound)dipalladium(0) is a potent inhibitor of NMT1, an enzyme essential for myristoylation, a crucial protein modification process involved in cell signaling and survival. []

- Modulation of Signaling Pathways: DBA can inhibit various signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK, Akt, STAT3, and S6 kinase pathways. [, , , , ]

- Induction of Apoptosis: DBA and its analogs can trigger apoptosis (programmed cell death) in cancer cells through various mechanisms, including caspase activation and modulation of Bcl-2 family proteins. [, , , ]

- Downregulation of Specificity Protein 1 (Sp1): DBA can reduce Sp1 expression in oral cancer cells, leading to increased Bax expression and apoptosis induction. []

Q16: How does this compound combat fungal infections?

A17: this compound demonstrates antifungal activity by inhibiting chitinase, a crucial enzyme for fungal cell wall synthesis and germination. DBA binds to the active site of B. cinerea chitinase, forming strong interactions and inhibiting its activity. []

Q17: What are the potential applications of this compound derivatives in Alzheimer's disease research?

A18: Due to their high affinity for amyloid-beta (Aβ) aggregates, radiolabeled and fluoro-pegylated dba derivatives have shown promise as imaging probes for visualizing and quantifying Aβ plaques in the brain, potentially aiding in the diagnosis and monitoring of Alzheimer's disease. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。